Guanosine 5'-diphosphate (disodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

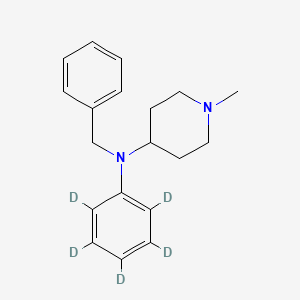

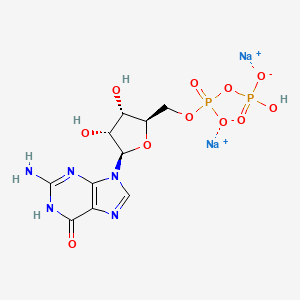

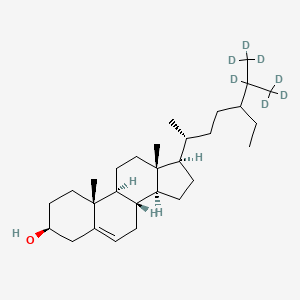

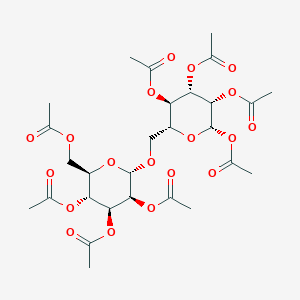

Guanosine 5’-diphosphate (disodium salt) is a purine nucleotide that plays a crucial role in various biochemical processes. It is a diphosphate ester of guanosine and is commonly used in research to study the kinetics and characteristics of GTPases, as well as cell signaling processes mediated by guanine nucleotide exchange factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 5’-diphosphate (disodium salt) can be synthesized through the phosphorylation of guanosine. The process involves the use of ectonucleotidases and nucleoside phosphorylase to convert guanosine into guanine . The reaction conditions typically include the use of water as a solvent, and the compound is often stored at -20°C to maintain its stability .

Industrial Production Methods

In industrial settings, the production of guanosine 5’-diphosphate (disodium salt) involves microbial fermentation using Corynebacterium species. The microbial source is then subjected to various purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-diphosphate (disodium salt) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form guanosine 5’-triphosphate.

Reduction: It can be reduced to form guanosine monophosphate.

Substitution: The diphosphate group can be substituted with other functional groups to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include pyruvate kinase for phosphorylation, and various oxidizing and reducing agents for oxidation and reduction reactions. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include guanosine 5’-triphosphate, guanosine monophosphate, and various guanosine derivatives .

Scientific Research Applications

Guanosine 5’-diphosphate (disodium salt) has a wide range of scientific research applications, including:

Chemistry: Used as a substrate in enzymatic reactions to study the kinetics of GTPases.

Biology: Plays a role in cell signaling processes mediated by guanine nucleotide exchange factors.

Mechanism of Action

Guanosine 5’-diphosphate (disodium salt) exerts its effects by binding to G-protein coupled receptors (GPCRs) and activating G proteins. This activation involves the exchange of bound guanosine 5’-diphosphate for guanosine 5’-triphosphate, which then triggers various downstream signaling pathways . The compound also activates adenosine 5’-triphosphate-sensitive potassium channels and modulates the interleukin-6/STAT-3 pathway .

Comparison with Similar Compounds

Similar Compounds

Guanosine 5’-triphosphate (disodium salt): A triphosphate ester of guanosine that is involved in energy transfer and signal transduction.

Guanosine monophosphate: A monophosphate ester of guanosine that serves as a precursor in the synthesis of guanosine 5’-diphosphate and guanosine 5’-triphosphate.

Guanosine 5’-diphosphate ditromethamine: A derivative of guanosine 5’-diphosphate with similar biochemical properties.

Uniqueness

Guanosine 5’-diphosphate (disodium salt) is unique in its ability to act as a substrate for pyruvate kinase to produce guanosine 5’-triphosphate, which is essential for RNA biosynthesis . Its role in inhibiting the hepcidin-ferroportin complex also distinguishes it from other similar compounds .

Properties

Molecular Formula |

C10H13N5Na2O11P2 |

|---|---|

Molecular Weight |

487.16 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O11P2.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |

InChI Key |

LTZCGDIGAHOTKN-LGVAUZIVSA-L |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12431720.png)

![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)

![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)

![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)